N~1~-(2,6-DIMETHYLPHENYL)-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE
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Overview
Description
N~1~-(2,6-DIMETHYLPHENYL)-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a 2,6-dimethylphenyl group and a 5-methyl-1,3,4-thiadiazol-2-ylsulfanyl group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2,6-DIMETHYLPHENYL)-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves the following steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the 2,6-dimethylphenyl group: This step involves the reaction of the thiadiazole derivative with 2,6-dimethylphenylamine in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Formation of the acetamide moiety: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H~2~O~2~) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) in anhydrous solvents.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products Formed:
Sulfoxides and sulfones: from oxidation.
Amines: from reduction.
Functionalized aromatic derivatives: from substitution reactions.
Scientific Research Applications
N~1~-(2,6-DIMETHYLPHENYL)-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N1-(2,6-DIMETHYLPHENYL)-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
N~1~-(2,6-DIMETHYLPHENYL)-2-[(1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE: Lacks the methyl group on the thiadiazole ring.
N~1~-(2,6-DIMETHYLPHENYL)-2-[(5-METHYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETAMIDE: Contains an oxadiazole ring instead of a thiadiazole ring.
Uniqueness: The presence of both the 2,6-dimethylphenyl group and the 5-methyl-1,3,4-thiadiazol-2-ylsulfanyl group in N1-(2,6-DIMETHYLPHENYL)-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE imparts unique chemical and biological properties, making it distinct from other similar compounds
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS2/c1-8-5-4-6-9(2)12(8)14-11(17)7-18-13-16-15-10(3)19-13/h4-6H,7H2,1-3H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXLQMZQMSITIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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